![molecular formula C17H23NO4 B2924867 Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate CAS No. 210629-78-0](/img/structure/B2924867.png)
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate is a compound of significant interest due to its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique molecular architecture, featuring a benzyloxycarbonyl-protected amino group and a cyclohexyl moiety, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate typically involves multi-step organic synthesis techniques. One common method includes the protection of an amino acid derivative followed by esterification and subsequent introduction of the cyclohexyl group. For example, starting from L-cyclohexylalanine, the amino group can be protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine. The esterification is then achieved by reacting the protected amino acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and large-scale batch reactors could be employed, with careful control over temperature, pH, and reaction times to maximize efficiency. Solvent choices and purification steps, like crystallization and chromatography, would be tailored to ensure the desired product quality.
化学反应分析
Types of Reactions
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate is capable of undergoing various chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or to modify its structure. For instance, the benzyloxycarbonyl group can be removed under oxidative conditions.
Reduction: : Reduction reactions can be used to modify the ester group, potentially converting it into an alcohol.
Substitution: : Nucleophilic substitution reactions may occur at the ester or amino group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation Reagents: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution Reagents: : Nucleophiles like sodium alkoxides or amines.
Major Products Formed
Oxidation Products: : Removal of the benzyloxycarbonyl group, leading to a free amino compound.
Reduction Products: : Conversion of the ester to an alcohol.
Substitution Products: : New derivatives with modified ester or amino groups.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations, making it valuable in organic synthesis and medicinal chemistry research.
Biology
In biological studies, derivatives of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate may be used as probes or intermediates in the synthesis of biologically active compounds. Its stability and reactivity make it suitable for designing enzyme inhibitors or activators.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to form stable derivatives can be advantageous in drug development, particularly in creating prodrugs or targeted delivery systems.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity allows for the development of customized molecules tailored to specific industrial needs.
作用机制
The mechanism of action of Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate primarily depends on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, altering their function. The benzyloxycarbonyl-protected amino group can be cleaved under specific conditions, revealing a free amino group that can participate in further reactions.
Molecular Targets and Pathways
The specific molecular targets and pathways involved will vary based on the derivative and its intended application. For instance, in drug development, the compound might target specific enzymes or receptors involved in disease pathways, modulating their activity to achieve a therapeutic effect.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-amino-2-cyclohexylacetate
N-Benzyloxycarbonyl-L-cyclohexylalanine
Cyclohexylglycine derivatives
Uniqueness
Compared to similar compounds, Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate stands out due to its combined structural features. The presence of both a cyclohexyl group and a benzyloxycarbonyl-protected amino group provides a unique platform for chemical modifications and applications. Its specific reactivity and stability make it distinct and valuable in various research and industrial contexts.
属性
IUPAC Name |
methyl (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-16(19)15(14-10-6-3-7-11-14)18-17(20)22-12-13-8-4-2-5-9-13/h2,4-5,8-9,14-15H,3,6-7,10-12H2,1H3,(H,18,20)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOARRTTBKNDF-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
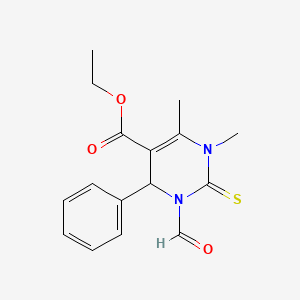
![11-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2924788.png)
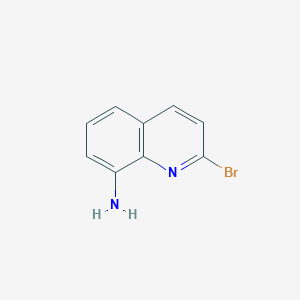
![N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924790.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2924791.png)
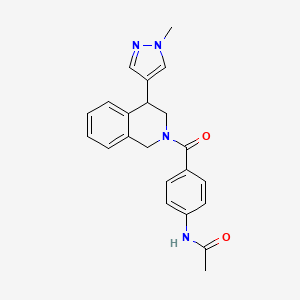
![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)
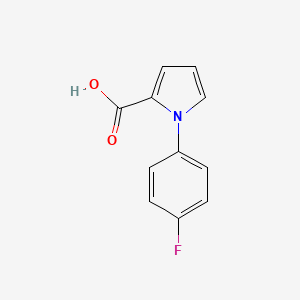
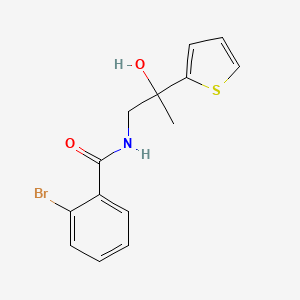
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)
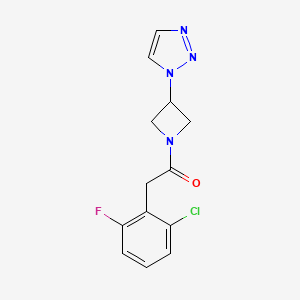

![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)
![1-(4-isopropylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2924806.png)
